molecular formula C21H34N2O3S B4628430 N~2~-cyclohexyl-N~1~,N~1~-diethyl-N~2~-(mesitylsulfonyl)glycinamide

N~2~-cyclohexyl-N~1~,N~1~-diethyl-N~2~-(mesitylsulfonyl)glycinamide

Cat. No. B4628430
M. Wt: 394.6 g/mol
InChI Key: DQQDSQCWGXHOCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of gamma-lactams as replacements for glycinamide in di- and trisubstituted cyclohexane CCR2 antagonists showcases the innovative approach to enhancing potency and metabolic stability through structural modification. The trisubstituted cyclohexanes, incorporating lactam, exhibited superior activity and stability compared to their glycinamide counterparts (Cherney et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds related to glycinamide often demonstrates significant variations in potency and stability based on their substitution pattern. The crystal structure analysis of certain glycine precursors and derivatives provides insights into their configuration and the potential effects on their biological activity and chemical properties.

Chemical Reactions and Properties

Glycinamide hydrochloride serves as a cost-effective and readily available transient directing group for C(sp3)−H arylation, facilitating the synthesis of a variety of 2-benzylbenzaldehydes. This approach exemplifies the versatility and efficiency of using glycinamide derivatives in chemical synthesis (Wen & Li, 2020).

Scientific Research Applications

Palladium(0)-Catalyzed Allylation

Palladium(0)-catalyzed allylation reactions involving arenesulfonamides, sulfamide, and cyanamide utilize similar compounds for efficient allylation using allylic carbonates. Such reactions lead to the formation of N-arenesulfonyl-2,5-dihydropyrroles through ruthenium-mediated ring-closing metathesis, demonstrating the utility of these compounds in complex organic syntheses (Cerezo et al., 1998).

Synthesis and Spectroscopic Characterization

Dicyclohexyltin derivatives of dipeptides exhibit notable in vitro effects against breast cancer cells, showcasing the potential biomedical applications of compounds with structural similarities to N2-cyclohexyl-N1,N1-diethyl-N2-(mesitylsulfonyl)glycinamide. These derivatives' ability to exhibit high cytotoxicity highlights their importance in the development of new therapeutic agents (Huber et al., 1992).

Cobalt(III) Complexes and Quadridentate Ligands

The preparation of cobalt(III) complexes with N-(2-aminoethyl)iminodiacetate and various amino carboxylates demonstrates the compound's role in the synthesis of complex coordination compounds. These studies aid in understanding the geometric configurations and spectroscopic properties of such complexes, contributing to the field of inorganic chemistry and materials science (Akamatsu et al., 1982).

Ethylene and Cyclohexene Copolymerization

Nonbridged half-titanocenes containing aryloxo ligands demonstrate the utility of N2-cyclohexyl-N1,N1-diethyl-N2-(mesitylsulfonyl)glycinamide-related compounds in the polymerization process, particularly in the incorporation of cyclohexene into polymer chains. This research illustrates the importance of these compounds in advancing polymer chemistry and materials engineering (Wang et al., 2005).

Photoreactivity and Decarboxylation

The study of mesityl cyclohexanecarboxylate's photoreactivity reveals the compound's ability to undergo photodecarboxylation, forming cyclohexylmesitylene in neutral conditions. This research highlights the potential of N2-cyclohexyl-N1,N1-diethyl-N2-(mesitylsulfonyl)glycinamide and related compounds in photochemical reactions and organic synthesis (Mori et al., 2000).

properties

IUPAC Name

2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O3S/c1-6-22(7-2)20(24)15-23(19-11-9-8-10-12-19)27(25,26)21-17(4)13-16(3)14-18(21)5/h13-14,19H,6-12,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQDSQCWGXHOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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